(-)-THUJONE TECH.
(-)-THUJONE TECH.
3-Thujanone, also known as (+-)-isothujone or 3-sabinanone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. 3-Thujanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-thujanone is primarily located in the cytoplasm and membrane (predicted from logP). 3-Thujanone is a cedarleaf tasting compound that can be found in common sage. This makes 3-thujanone a potential biomarker for the consumption of this food product.
Thujone is a thujane monoterpenoid that is thujane substituted by an oxo group at position 3. It has a role as a plant metabolite. It is a thujane monoterpenoid and a cyclic terpene ketone.
Thujone is a thujane monoterpenoid that is thujane substituted by an oxo group at position 3. It has a role as a plant metabolite. It is a thujane monoterpenoid and a cyclic terpene ketone.
Brand Name:
Vulcanchem
CAS No.:
1125-12-8
VCID:
VC0072960
InChI:
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3
SMILES:
CC1C2CC2(CC1=O)C(C)C
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
(-)-THUJONE TECH.
CAS No.: 1125-12-8
Main Products
VCID: VC0072960
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 1125-12-8 |
---|---|
Product Name | (-)-THUJONE TECH. |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
Standard InChI | InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3 |
Standard InChIKey | USMNOWBWPHYOEA-UHFFFAOYSA-N |
SMILES | CC1C2CC2(CC1=O)C(C)C |
Canonical SMILES | CC1C2CC2(CC1=O)C(C)C |
Description | 3-Thujanone, also known as (+-)-isothujone or 3-sabinanone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. 3-Thujanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-thujanone is primarily located in the cytoplasm and membrane (predicted from logP). 3-Thujanone is a cedarleaf tasting compound that can be found in common sage. This makes 3-thujanone a potential biomarker for the consumption of this food product. Thujone is a thujane monoterpenoid that is thujane substituted by an oxo group at position 3. It has a role as a plant metabolite. It is a thujane monoterpenoid and a cyclic terpene ketone. |
Synonyms | (+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |
PubChem Compound | 11027 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume